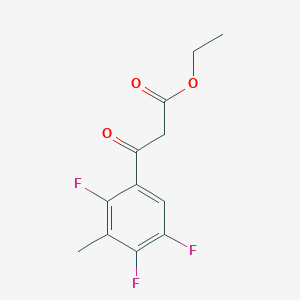

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate

概述

描述

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate is an organic compound characterized by the presence of trifluoromethyl and ester functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Produces 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoic acid.

Reduction: Yields 3-(2,4,5-trifluoro-3-methylphenyl)-3-hydroxypropanoate.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate has shown potential as a pharmaceutical intermediate. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a suitable candidate for drug development.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the trifluoromethyl group can significantly alter the biological activity of the resulting compounds, leading to improved efficacy against specific cancer types.

- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial properties. A study published in a peer-reviewed journal reported that certain derivatives showed significant inhibition against bacterial strains, suggesting potential applications in developing new antibiotics.

Agrochemicals

In the field of agrochemicals, this compound serves as a building block for synthesizing herbicides and pesticides. The trifluoromethyl group contributes to the herbicidal activity by enhancing the binding affinity to target enzymes in plants.

Case Studies:

- Herbicide Development: Several studies have focused on synthesizing herbicides based on this compound. For example, modifications to the oxopropanoate structure have led to the development of selective herbicides effective against broadleaf weeds while minimizing damage to cereal crops.

- Pesticide Formulations: The compound's stability and efficacy have made it a candidate for inclusion in pesticide formulations aimed at controlling pest populations without harming beneficial insects.

Materials Science

The unique properties of this compound extend to materials science, where it is explored for its potential use in polymer synthesis and as a functional additive.

Applications:

- Polymer Synthesis: The compound can be utilized as a monomer in the production of fluorinated polymers, which are known for their thermal stability and chemical resistance. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal resistance.

- Coatings and Adhesives: Due to its chemical stability and hydrophobic nature, this compound is being investigated as an additive in coatings and adhesives to improve durability and resistance to environmental factors.

作用机制

The mechanism of action of Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

相似化合物的比较

Similar Compounds

- Ethyl 2,4,5-trifluoro-3-hydroxybenzoate

- Ethanone, 1-(2,4,5-trifluoro-3-methylphenyl)-

Uniqueness

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to similar compounds, making it a valuable intermediate in various synthetic and research applications.

生物活性

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate (CAS No. 112822-88-5) is a fluorinated compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.

- Molecular Formula : C₁₂H₁₁F₃O₃

- Molecular Weight : 260.21 g/mol

- Melting Point : 38-39 °C

- Boiling Point : 306.3 ± 37.0 °C

- Density : 1.282 ± 0.06 g/cm³

- pKa : 10.41 ± 0.50

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| HepG2 (liver cancer) | 21.00 | 1.55 |

| MCF-7 (breast cancer) | 26.10 | 1.25 |

These findings indicate a promising selectivity towards cancer cells compared to normal cell lines, suggesting potential as a lead compound for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific molecular targets associated with cancer progression. Molecular docking studies suggest that this compound can interact with key enzymes involved in cellular signaling pathways, particularly those linked to angiogenesis and tumor growth.

For instance, preliminary docking studies have indicated potential interactions with vascular endothelial growth factor receptor (VEGFR), a critical target in cancer therapy . The binding affinity and interaction profiles suggest that modifications to the structure could enhance efficacy and selectivity.

Safety and Toxicology

Despite its promising biological activity, safety assessments are crucial for any therapeutic candidate. The compound is classified as a skin and eye irritant and may cause respiratory irritation upon exposure. Therefore, appropriate handling measures must be taken during laboratory use:

| Hazard Classification | Signal Word | Precautionary Statements |

|---|---|---|

| Skin Irritation (Category 2) | Warning | P261-P305+P351+P338 |

| Eye Irritation (Category 2A) | Warning | P261-P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335 |

These classifications necessitate careful risk assessment and management strategies in research settings .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiproliferative Effects : A study demonstrated that the compound significantly reduced cell viability in HepG2 and MCF-7 cells, suggesting its potential as an anticancer agent.

- Molecular Docking Analysis : Research involving molecular dynamics simulations provided insights into the binding interactions of the compound with VEGFR-2, revealing key binding sites that could be targeted for drug design.

- Synthesis and Evaluation : A comprehensive synthesis protocol was established for producing this compound, which was subsequently evaluated for biological activity against various targets, highlighting its versatility in pharmacological applications .

属性

IUPAC Name |

ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-3-18-10(17)5-9(16)7-4-8(13)12(15)6(2)11(7)14/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTINRPRTRKCTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555109 | |

| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112822-88-5 | |

| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。